2,5-Dimethylpyridin-4-amine

Übersicht

Beschreibung

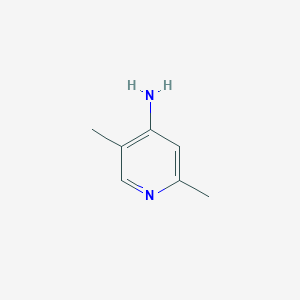

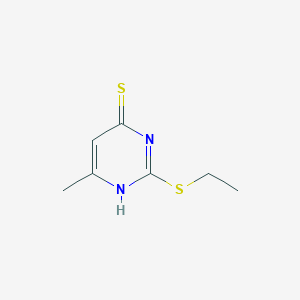

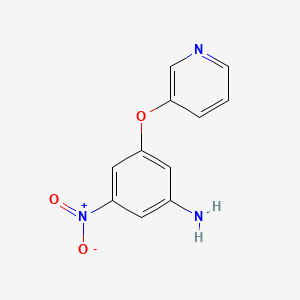

2,5-Dimethylpyridin-4-amine is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The specific structure of this compound includes two methyl groups at the 2 and 5 positions and an amine group at the 4 position on the pyridine ring.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a compound similar to this compound, proceeds in two stages via a pyrylium salt intermediate. This process is influenced by the steric effects of substituent groups, which can protect the heteroatom from electrophilic attack, a phenomenon known as the Janus effect .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their reactivity and physical properties. X-ray crystallography is often used to confirm the ground-state conformation of these molecules. For example, the structure of N-amino-3,5-dimethylpyridinium chloride, a related compound, was determined to be triclinic with specific space group parameters . Similarly, the molecular and crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, another related compound, was characterized, revealing a flattened boat conformation of the triazine ring .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including cyclization, amination, and reductive amination. For instance, 2,5-hexanedione, a compound structurally related to this compound, reacts with amines to yield N-substituted pyrroles . Reductive amination of hexanedione derivatives can lead to the formation of dimethylpyrrolidines . Additionally, reactions with chloramine can result in amination products, as seen with lutidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives like this compound are influenced by their molecular structure. The presence of substituents can affect the compound's nucleophilicity, electrophilicity, and ability to form hydrogen bonds. For example, the introduction of methyl groups can increase the rate of cyclization and protein crosslinking, as observed with dimethylhexanedione derivatives . The crystal structure can also reveal how intermolecular interactions, such as hydrogen bonding and C-H...π interactions, contribute to the stability of the crystal lattice .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

Cyanoethoxycarbonylation of Aldehydes : N,N-Dimethylpyridin-4-amine (DAMP) has been used as a catalyst for the cyanoethoxycarbonylation of aromatic and aliphatic aldehydes. This reaction occurs under solvent-free conditions and at room temperature, providing an efficient and environmentally friendly method for producing ethylcyanocarbonates (Khan et al., 2010).

Reductive Amination of Diones : 2,5-Dimethylpyridin-4-amine plays a role in the reductive amination of diones like hexanedione and heptanedione. This process creates dimethylpyrrolidines and dimethylpiperidines, which are significant in the synthesis of various organic compounds (Boga, Manescalchi, & Savoia, 1994).

Polymerization and Catalysis

Polymerization Catalyst : It's used in the polymerization of vinyl monomers. For instance, in the presence of 2,6-dimethylpyridine, living cationic polymerization of isobutyl vinyl ether was achieved, with 2,6-dimethylpyridine playing a critical role in stabilizing the growing carbocation (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).

Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) : It has been used in highly active catalyst systems for polymerizing 2,6-dimethylphenol, with the 4-aminopyridine/Cu (I) catalyst system proving particularly efficient (Kim, Shin, Kim, Kim, & Kim, 2018).

Complex Formation and Crystal Structures

Formation of Complexes with Lanthanide Iodides : Complexes of 2,6-dimethylpyridine 1-oxide with lanthanide iodides have been prepared and characterized, which could be useful in understanding the structural and bonding characteristics of such compounds (Ramakrishnan & Soundararajan, 1977).

Crystal Structure Analysis : The crystal structure of various derivatives, like 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, has been determined to understand their molecular geometry and intermolecular interactions (Mugnoli, Dell'erba, Guanti, & Novi, 1980).

Wirkmechanismus

Target of Action

It’s worth noting that this compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring , which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Mode of Action

It’s known that aminopyrimidines and their derivatives can interact with various biological targets due to their structural similarity to natural biomolecules .

Biochemical Pathways

Aminopyrimidines and their derivatives are known to interact with various biochemical pathways due to their structural similarity to natural biomolecules .

Result of Action

It’s known that aminopyrimidines and their derivatives can have various effects on cellular processes due to their structural similarity to natural biomolecules .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of aminopyrimidines and their derivatives .

Safety and Hazards

Zukünftige Richtungen

The use of ionic liquids (ILs) as a green alternative to traditional solvents in organic synthesis has increased in recent years . The use of ILs as catalysts has also increased . The synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) as new and efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) has been reported .

Eigenschaften

IUPAC Name |

2,5-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCWCIYVDIVYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400302 | |

| Record name | 2,5-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22279-89-6 | |

| Record name | 2,5-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)

![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)

![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)